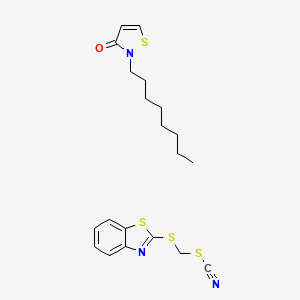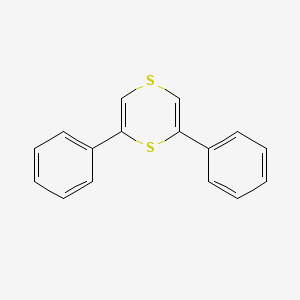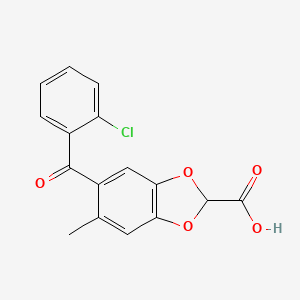![molecular formula C23H42N2O2 B14348565 acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine CAS No. 93377-00-5](/img/structure/B14348565.png)
acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine is a chemical compound that combines the properties of acetic acid and a substituted ethane-1,2-diamine. This compound is of interest due to its unique structure, which includes a long dodecyl chain attached to a phenyl ring, making it a potential candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the dodecylphenyl intermediate: This step involves the alkylation of phenyl with dodecyl bromide in the presence of a base such as potassium carbonate.
Attachment of the ethane-1,2-diamine: The dodecylphenyl intermediate is then reacted with ethane-1,2-diamine under reflux conditions to form the desired product.
Acetylation: Finally, the product is acetylated using acetic anhydride to yield acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives at the benzylic position.
Scientific Research Applications
Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the long hydrophobic dodecyl chain.
Medicine: Explored for its potential use in drug delivery systems, leveraging its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its ability to chelate metal ions can inhibit metalloenzymes, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine: Lacks the acetyl group, making it less polar.
Acetic acid;N’-[(4-octylphenyl)methyl]ethane-1,2-diamine: Contains a shorter alkyl chain, affecting its hydrophobicity and biological activity.
Uniqueness
Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine stands out due to its long dodecyl chain, which enhances its hydrophobic interactions and amphiphilic properties. This makes it particularly effective in applications requiring membrane integration or surfactant properties.
Properties
CAS No. |
93377-00-5 |
|---|---|
Molecular Formula |
C23H42N2O2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C21H38N2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-15-21(16-14-20)19-23-18-17-22;1-2(3)4/h13-16,23H,2-12,17-19,22H2,1H3;1H3,(H,3,4) |
InChI Key |
CMFDPFTYHOCCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CNCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)





![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)

![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)


